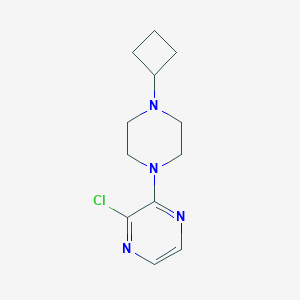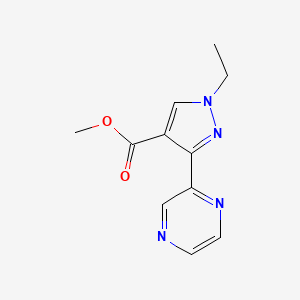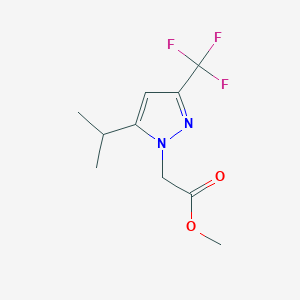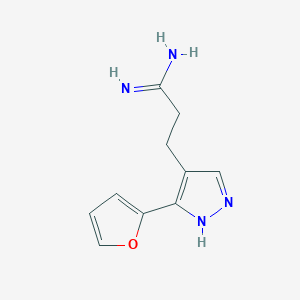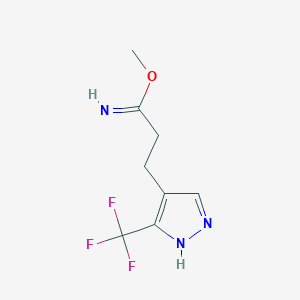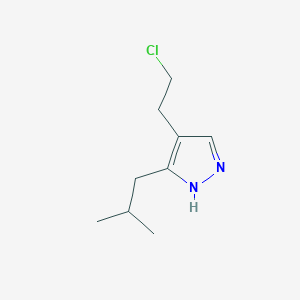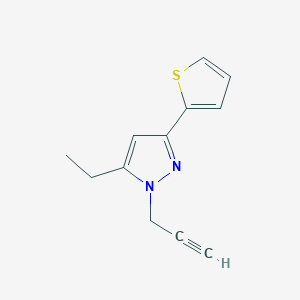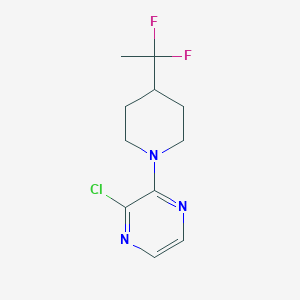
2-Chloro-3-(4-(1,1-difluoroethyl)piperidin-1-yl)pyrazine
Overview
Description
“2-Chloro-3-(4-(1,1-difluoroethyl)piperidin-1-yl)pyrazine” is a chemical compound with the molecular formula C10H16ClF2NO . It’s a high-quality reference standard used for pharmaceutical testing .
Molecular Structure Analysis
The molecular structure of “2-Chloro-3-(4-(1,1-difluoroethyl)piperidin-1-yl)pyrazine” is characterized by the presence of a piperidine ring, a pyrazine ring, and a difluoroethyl group . The exact 3D conformer and other structural details are not available in the current resources.
Physical And Chemical Properties Analysis
The physical and chemical properties of “2-Chloro-3-(4-(1,1-difluoroethyl)piperidin-1-yl)pyrazine” include a molecular weight of 239.69 g/mol . Other properties such as solubility, melting point, boiling point, and spectral data are not available in the current resources.
Scientific Research Applications
Anticholinesterase Agents
A study focused on the synthesis and evaluation of new pyrazoline derivatives, including compounds related to 2-Chloro-3-(4-(1,1-difluoroethyl)piperidin-1-yl)pyrazine, for their anticholinesterase effects. These compounds were investigated for their potential applications in treating neurodegenerative disorders by inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). The research found that certain derivatives showed significant inhibitory effects on these enzymes, suggesting their potential in developing treatments for diseases like Alzheimer's (Altıntop, 2020).
Surface Protection Activities
Another study explored the surface protection activities of pyridazine derivatives, including those structurally similar to 2-Chloro-3-(4-(1,1-difluoroethyl)piperidin-1-yl)pyrazine, for their ability to protect mild steel against corrosion in acidic environments. The compounds demonstrated mixed-type inhibition properties, suggesting their utility in corrosion prevention applications (Olasunkanmi et al., 2018).
Anticancer Activities
The compound's relevance was also explored in the context of developing Aurora kinase inhibitors, where derivatives structurally related to 2-Chloro-3-(4-(1,1-difluoroethyl)piperidin-1-yl)pyrazine were investigated for their potential in treating cancer. This research highlights the compound's role in the discovery of new therapeutic agents targeting cancer cell proliferation (ヘンリー,ジェームズ, 2006).
Synthetic Applications
Further studies delve into the synthetic applications of related pyrazine derivatives, demonstrating their utility in constructing complex molecular architectures. These studies highlight the compound's versatility as a building block in organic synthesis, leading to the development of novel materials and therapeutic agents (Barnett et al., 2004).
properties
IUPAC Name |
2-chloro-3-[4-(1,1-difluoroethyl)piperidin-1-yl]pyrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClF2N3/c1-11(13,14)8-2-6-17(7-3-8)10-9(12)15-4-5-16-10/h4-5,8H,2-3,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAMCLMSFBXCDSE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCN(CC1)C2=NC=CN=C2Cl)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClF2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-3-(4-(1,1-difluoroethyl)piperidin-1-yl)pyrazine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-(4,4-difluorohexahydrocyclopenta[c]pyrrol-2(1H)-yl)-3-oxopropanenitrile](/img/structure/B1490952.png)
![3-Chloro-1-(6-hydroxy-3-azabicyclo[3.1.1]heptan-3-yl)propan-1-one](/img/structure/B1490953.png)
![2-(6-Ethoxy-3-azabicyclo[3.1.1]heptan-3-yl)acetic acid](/img/structure/B1490954.png)
